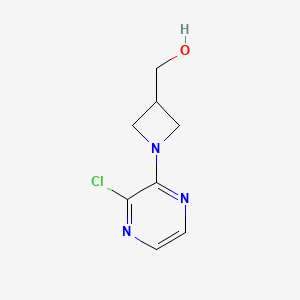

(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(3-chloropyrazin-2-yl)azetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-8(11-2-1-10-7)12-3-6(4-12)5-13/h1-2,6,13H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGVCIJVPRPQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CN=C2Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol is a heterocyclic compound that combines azetidine and chloropyrazine structures. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting biological pathways involving G-protein coupled receptors and other molecular targets. Understanding its biological activity is crucial for exploring its utility in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈ClN₃O, with a molecular weight of approximately 201.64 g/mol. Its structure features a chloropyrazine moiety linked to an azetidine ring, which may influence its interaction with biological targets.

While the precise mechanism of action remains to be fully elucidated, preliminary studies suggest that this compound may act on various molecular targets, including:

- G-protein coupled receptors (GPCRs) : Potential modulation of signaling pathways.

- Tubulin dynamics : Similar compounds have shown effects on tubulin assembly, indicating possible antiproliferative properties.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related azetidine derivatives have shown effectiveness against MCF-7 breast cancer cells, where specific analogs demonstrated IC₅₀ values in the micromolar range .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 9h | MCF-7 | 5.0 |

| 10p | MDA-MB-231 | 7.5 |

| 10r | DU-145 | 6.0 |

Antimicrobial Activity

In addition to anticancer properties, chloropyrazine derivatives have been evaluated for antimicrobial activity. Compounds featuring similar structural motifs showed varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, indicating potential as antimicrobial agents .

Case Studies

- In Vitro Studies : A study investigated the antiproliferative effects of several azetidine derivatives, including those with chloropyrazine linkages. The results indicated that alterations in substituents significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that could guide future compound design .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various protein targets. These studies help identify potential interactions at the molecular level and support the design of more potent analogs by highlighting critical binding interactions .

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with compounds containing the pyrazine and azetidine moieties. Specifically, the incorporation of the 3-chloropyrazinyl group has been linked to enhanced pharmacological profiles.

Anticancer Activity

Research indicates that derivatives of azetidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to (1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol have shown promising results in inhibiting the growth of breast cancer cells. In vitro studies demonstrated that certain pyrazole azabicyclo compounds displayed high inhibitory activity against cancer cell proliferation, with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of specific enzymes related to cancer progression. For example, structural modifications in similar compounds have led to the identification of potent inhibitors of N-acylethanolamine acid amidase (NAAA), which plays a role in inflammation and pain modulation . The presence of functional groups capable of forming hydrogen bonds appears crucial for enhancing inhibitory activity .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds provides insights into how modifications affect biological activity. The introduction of different substituents on the azetidine or pyrazine rings can significantly alter potency and selectivity. For example, varying alkyl chain lengths or electron-withdrawing groups can influence lipophilicity and binding affinity to target proteins .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Azetidine derivative | 0.33 | High NAAA inhibition |

| Compound B | Pyrazole sulfonamide | 0.62 | Moderate anticancer activity |

| Compound C | Chloropyrazine-linked | 1.11 | Reduced efficacy |

Therapeutic Potential

Given its promising biological activities, this compound is being explored for various therapeutic applications:

Pain Management

Due to its inhibitory effects on NAAA, this compound may serve as a candidate for developing new analgesics that target inflammatory pathways without the side effects commonly associated with traditional pain medications .

Anticancer Drug Development

The anticancer properties observed in related compounds suggest that this compound could be further developed into a chemotherapeutic agent, particularly for breast cancer treatment. Continued research into its mechanism of action and optimization of its pharmacokinetic properties is essential .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds similar to this compound:

- Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and evaluated for their NAAA inhibitory activity. The results indicated that specific structural features significantly enhance potency, leading to the identification of lead candidates for further development .

- Antiproliferative Screening : A compound library containing azetidine derivatives was screened against multiple cancer cell lines, revealing several candidates with submicromolar IC50 values, indicating their potential as effective anticancer agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of (1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol with structurally related compounds:

Key Findings

The 4-membered azetidine may enhance metabolic stability compared to larger rings due to reduced conformational flexibility .

Substituent Effects: The hydroxymethyl (-CH2OH) group in the target compound improves aqueous solubility relative to the lactam (pyrrolidin-2-one) and difluoropyrrolidine analogs, which have lower polarity . Difluoro substitution on pyrrolidine () increases lipophilicity (LogP ~1.8 vs.

Aromatic Interactions :

- Thiazole-containing derivatives () enable additional π-π or hydrogen-bonding interactions, which are absent in the target compound but critical for target binding in medicinal chemistry .

- The 3-chloropyrazine moiety, common across all analogs, provides a consistent electron-deficient aromatic system for halogen bonding or charge-transfer interactions .

Synthetic Accessibility :

- Reductive amination () and chromatography-based purification () are shared methodologies for synthesizing nitrogen-containing heterocycles, though azetidine derivatives may require optimized conditions to mitigate ring strain challenges.

Preparation Methods

Synthesis of the Azetidine Core

Azetidines are typically synthesized by:

- Cyclization of amino alcohol precursors.

- Ring expansion or contraction from related nitrogen heterocycles.

- Transition-metal catalyzed methods or strain-driven ring closure.

Recent advances highlight the use of enantioselective and metal-catalyzed methods to access azetidines with high stereocontrol. The azetidine ring in (1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol is substituted at the 3-position with a hydroxymethyl group, which can be introduced via nucleophilic substitution on an azetidine precursor bearing a leaving group at that position or by reduction of an azetidine-3-carboxaldehyde intermediate.

Representative Preparation Procedure

A typical synthetic sequence to prepare this compound could be outlined as follows:

Detailed Reaction Conditions and Yields

From experimental data on related compounds involving (3-chloropyrazin-2-yl)methanamine derivatives, the following data are illustrative:

These conditions reflect the coupling efficiency and purification strategies useful in assembling the pyrazinyl-azetidine framework.

Research Findings and Considerations

- The azetidine ring’s strain facilitates selective functionalization but requires careful control of reaction conditions to avoid ring opening or decomposition.

- The use of peptide coupling reagents like HATU enables efficient amide bond formation between (3-chloropyrazin-2-yl)methanamine and carboxylic acid derivatives, a key step in assembling the target compound.

- Microwave-assisted palladium-catalyzed cross-coupling offers a rapid method to introduce aryl substituents onto the pyrazine ring, which could be adapted for analog synthesis.

- Purification typically involves silica gel chromatography with solvent gradients optimized for polarity and compound stability.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Peptide coupling | (3-chloropyrazin-2-yl)methanamine HCl, HATU, TEA or DIPEA | DCM, 0-20°C, overnight | 54.6 - 84.4% | Common method for amide bond formation |

| Pd-catalyzed cross-coupling | Pd(PPh3)4, K2CO3, arylboronic acid | DME/H2O, 110°C, microwave 30 min | Moderate (e.g., 64 mg isolated) | For aryl substitution on pyrazine ring |

| Azetidine ring formation | Amino alcohol cyclization or ring closure | Various, including metal-catalyzed or strain-driven | Variable | Critical for introducing azetidine core |

Q & A

Q. What are optimized synthetic routes for (1-(3-Chloropyrazin-2-yl)azetidin-3-yl)methanol, and how can reaction yields be improved?

The compound is synthesized via reductive amination of 1-(3-chloropyrazin-2-yl)ethanone using NaBH3CN and NH4OAc in ethanol, followed by purification via column chromatography (PE:EtOAc eluent). Key parameters include maintaining temperatures at 30–50°C and stoichiometric ratios (e.g., NH4OAc in excess) to drive the reaction to completion . Yield optimization (e.g., 43% in Example 1 ) may require adjusting solvent polarity, reaction time, or alternative reducing agents like NaBH(OAc)₃.

Q. How is the purity of this compound validated during synthesis?

Thin-layer chromatography (TLC) with PE:EtOAc (3:1) is used to monitor reaction progress, while silica gel column chromatography (12% EtOAc in PE) isolates the product. Post-purification characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity and purity .

Q. What are the recommended storage conditions to ensure compound stability?

Azetidin-3-ylmethanol derivatives are hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in airtight containers with desiccants. Stability studies suggest limited shelf life (>6 months) under these conditions .

Advanced Research Questions

Q. How does the 3-chloropyrazinyl moiety influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atom at the pyrazine 3-position enhances electrophilicity, facilitating Suzuki-Miyaura couplings with arylboronic acids or Buchwald-Hartwig aminations. Computational studies (DFT) indicate that the nitrogen-rich pyrazine ring stabilizes transition states, enabling regioselective functionalization .

Q. What analytical strategies resolve contradictions in spectroscopic data for azetidine-containing compounds?

Discrepancies in NMR chemical shifts (e.g., azetidine ring protons) arise from conformational flexibility. Use variable-temperature NMR to probe dynamic behavior, or compare with X-ray crystallography data (e.g., C–H···O interactions in azetidin-3-ylmethanol derivatives) . For mass spectrometry, employ collision-induced dissociation (CID) to differentiate fragmentation pathways from impurities .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

The azetidine-methanol scaffold is a versatile intermediate for kinase inhibitors or protease modulators. For example, coupling with 3,5-bis(trifluoromethyl)benzoyl chloride yields benzamide derivatives with demonstrated activity in enzyme inhibition assays. Structural analogs (e.g., JNJ4218734) show potential in neurological target engagement .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinity to targets like monoacylglycerol lipase. ADMET prediction tools (e.g., SwissADME) evaluate logP (2.29), solubility, and CYP450 interactions, highlighting moderate blood-brain barrier permeability .

Q. How do steric and electronic effects impact the azetidine ring’s conformation in solid-state studies?

X-ray diffraction of related azetidine derivatives reveals puckered ring conformations stabilized by intramolecular hydrogen bonds. Substituents like the 3-chloropyrazinyl group increase torsional strain, altering crystallinity and melting points. Pair distribution function (PDF) analysis complements these findings for amorphous phases .

Methodological Notes

- Synthesis Optimization : Prioritize solvent selection (e.g., EtOH vs. MeOH) and reducing agents to minimize byproducts .

- Contradiction Resolution : Combine experimental (e.g., 2D NMR) and computational (DFT) tools to validate ambiguous data .

- Biological Screening : Use high-throughput assays (e.g., fluorescence polarization) to evaluate target engagement of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.